1-[3-(Aminomethyl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one
CAS No.: 1018554-65-8
Cat. No.: VC3057074
Molecular Formula: C12H18N2OS
Molecular Weight: 238.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1018554-65-8 |
|---|---|
| Molecular Formula | C12H18N2OS |
| Molecular Weight | 238.35 g/mol |
| IUPAC Name | 1-[3-(aminomethyl)piperidin-1-yl]-2-thiophen-2-ylethanone |
| Standard InChI | InChI=1S/C12H18N2OS/c13-8-10-3-1-5-14(9-10)12(15)7-11-4-2-6-16-11/h2,4,6,10H,1,3,5,7-9,13H2 |
| Standard InChI Key | DEEGOXWXTZAFFA-UHFFFAOYSA-N |
| SMILES | C1CC(CN(C1)C(=O)CC2=CC=CS2)CN |
| Canonical SMILES | C1CC(CN(C1)C(=O)CC2=CC=CS2)CN |
Introduction
Structural Characterization
Molecular Structure and Properties
1-[3-(Aminomethyl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one features a piperidine ring with an aminomethyl substituent at the 3-position. The nitrogen at position 1 of the piperidine connects to a carbonyl group, which links to a methylene bridge attached to a thiophene ring at its 2-position. This structure creates a molecule with multiple functional groups capable of diverse interactions.
The structural complexity of this compound arises from the combination of heterocyclic components (piperidine and thiophene) joined through a ketone linkage. This arrangement provides both lipophilic and hydrophilic regions, potentially influencing its solubility profile and biological interactions.
Based on its structure, we can determine several key molecular properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈N₂OS |
| Molecular Weight | 238.35 g/mol |
| Functional Groups | Primary amine, tertiary amine, ketone, thiophene ring |
| Hydrogen Bond Donors | 2 (NH₂ group) |
| Hydrogen Bond Acceptors | 3 (carbonyl oxygen, tertiary amine, primary amine) |
| Rotatable Bonds | 5 |
| Stereogenic Centers | Potential chirality at C-3 of piperidine ring |
Structural Comparison with Related Compounds
The compound shares structural similarity with 1-[3-(aminomethyl)piperidin-1-yl]ethan-1-one hydrochloride, which has a simpler acetyl group instead of the 2-(thiophen-2-yl)acetyl moiety . The core 3-(aminomethyl)piperidine structure appears in both compounds, suggesting comparable reactivity patterns for this portion of the molecule.
Physical and Chemical Properties
| Property | Predicted Characteristic | Basis for Prediction |
|---|---|---|
| Physical State (25°C) | White to off-white solid or viscous oil | Based on similar piperidine derivatives |
| Solubility | Moderately soluble in polar organic solvents (methanol, ethanol, DMSO); Partially soluble in water | Based on functional group analysis |
| LogP | Approximately 1.8-2.3 | Estimated from contribution of structural elements |
| pKa | ~9.5-10.5 (primary amine), ~8.0-9.0 (piperidine N) | Comparison with similar amine compounds |
Chemical Reactivity
The compound contains several reactive functional groups that would influence its chemical behavior:
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The primary amine (-CH₂NH₂) can participate in nucleophilic substitutions, form amides, imines, and salts with acids.
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The carbonyl group is susceptible to nucleophilic addition reactions, reduction to alcohol, and can participate in various condensation reactions.
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The thiophene ring can undergo electrophilic aromatic substitution, though with different regioselectivity and reactivity compared to benzene rings.
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The piperidine nitrogen provides a site for potential alkylation, acylation, or coordination with metals.
Synthesis Methodologies
Amide Coupling Approach
One viable synthetic route would involve the coupling of 3-(aminomethyl)piperidine with 2-(thiophen-2-yl)acetic acid or its derivatives:
| Step | Reagents | Conditions | Rationale |
|---|---|---|---|
| 1 | 2-(Thiophen-2-yl)acetic acid, Coupling agent (EDC/HATU), HOBt, DIPEA | DMF, 0-25°C, 12-24h | Formation of amide bond between acid and piperidine nitrogen |
| 2 | Purification via column chromatography | Silica gel, DCM/MeOH gradient | Isolation of pure product |
This approach mirrors synthetic methods used for similar heterocyclic compounds with amide linkages as described in the literature for related structures .
Acyl Chloride Route
An alternative approach could utilize acyl chloride intermediates:
| Step | Reagents | Conditions | Expected Outcome |
|---|---|---|---|
| 1 | 2-(Thiophen-2-yl)acetic acid, SOCl₂ or oxalyl chloride | DCM, reflux, 2-4h | Formation of acyl chloride |
| 2 | 3-(Aminomethyl)piperidine, TEA or DIPEA | DCM, 0°C to rt, 4-6h | Amide formation |
| 3 | Aqueous workup and purification | Basic extraction, column chromatography | Isolation of final product |
This methodology is commonly employed in the synthesis of amide-containing heterocyclic compounds, as evidenced in the preparation of similar structures .
Protection-Deprotection Strategy
When synthesizing this compound, the primary amine functionality might require protection to prevent side reactions:
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Protection of the primary amine (e.g., using Boc or Cbz groups)
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Coupling reaction with the piperidine nitrogen
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Deprotection to reveal the primary amine
This protection-deprotection strategy is analogous to those used in the synthesis of various piperidine derivatives with amine functionalities, as demonstrated in the preparation of related compounds like [(1-acetyl-3-piperidinyl)methyl]amine derivatives .
| Structural Feature | Potential Contribution to Bioactivity |
|---|---|
| Piperidine Ring | Common scaffold in CNS-active drugs; provides conformational rigidity |
| Thiophene Moiety | Present in numerous antibacterial, anti-inflammatory compounds |
| Primary Amine | Potential hydrogen bonding with biological targets; salt formation capability |
| Amide Linkage | Metabolic stability; hydrogen bond acceptor functionality |
The combination of these structural elements creates a compound with potential activity across multiple therapeutic areas. Similar piperidine-containing compounds have shown activity against Mycobacterium tuberculosis, suggesting possible antimycobacterial applications .
Structure-Activity Relationship Considerations
Structural modifications that could be explored to optimize biological activity include:
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Substitution on the thiophene ring to modify electronic properties and lipophilicity
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Alteration of the linker length between the carbonyl and thiophene
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Introduction of substituents on the piperidine ring
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Functionalization of the primary amine
These modifications would parallel approaches used in the development of pyrazolo[1,5-a]pyrimidine derivatives, where systematic structural changes led to compounds with enhanced antimycobacterial activity .
Analytical Characterization
Spectroscopic Properties
The compound would exhibit characteristic spectroscopic features that could be used for identification and structure confirmation:
Predicted NMR Spectroscopy Data
| ¹H NMR Signal (ppm) | Assignment | Multiplicity |
|---|---|---|
| 7.2-7.4 | Thiophene H-5 | doublet |
| 6.9-7.1 | Thiophene H-3, H-4 | multiplet |
| 3.8-4.0 | -CH₂-CO- | singlet |
| 3.5-3.7 | Piperidine H-1 (axial and equatorial) | multiplet |
| 2.4-2.6 | -CH₂NH₂ | doublet |
| 1.5-2.2 | Remaining piperidine ring protons | complex multiplet |
| 1.2-1.4 | -NH₂ | broad singlet |
IR Spectroscopy
Expected characteristic IR absorption bands would include:
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3300-3500 | N-H stretching (primary amine) |
| 2920-2950 | C-H stretching (aliphatic) |
| 1630-1650 | C=O stretching (amide) |
| 1520-1550 | N-H bending |
| 700-750 | C-S stretching (thiophene) |
Mass Spectrometry
Mass spectrometric analysis would likely reveal:
| Fragment | m/z Value | Fragment Type |
|---|---|---|
| [M]⁺ | 238 | Molecular ion |
| [M+H]⁺ | 239 | Protonated molecular ion |
| [M-NH₂]⁺ | 222 | Loss of amino group |
| [Thiophene-CH₂]⁺ | 97 | Thiophene fragment |
Structure-Based Design and Optimization
Molecular Modeling Considerations
Computational approaches would be valuable for understanding the three-dimensional structure and potential interactions of 1-[3-(Aminomethyl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one with biological targets:
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Conformational analysis to determine preferred molecular geometries
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Docking studies with potential biological targets
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Molecular dynamics simulations to assess flexibility and interaction stability
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Quantitative structure-activity relationship (QSAR) modeling if activity data becomes available
These approaches parallel methodologies used in the development of antimycobacterial compounds like the pyrazolo[1,5-a]pyrimidines, where structural modifications were guided by understanding structure-activity relationships .
Pharmacophore Identification
The key pharmacophoric elements in this compound would likely include:
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The basic nitrogen centers (piperidine and primary amine)
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The hydrogen bond accepting carbonyl group
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The aromatic thiophene ring
-
The specific spatial arrangement of these elements
Understanding these features would inform rational design of derivatives with potentially enhanced activity profiles.
Research Status and Future Directions
Current Knowledge Gaps
Several areas require further investigation to fully characterize 1-[3-(Aminomethyl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one:
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Optimized synthetic protocols with detailed procedures and yields
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Comprehensive physical and chemical property measurements
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Crystal structure determination
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Systematic biological activity screening
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Stability studies under various conditions
Recommended Research Focus
Future research efforts should prioritize:
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Development of scalable, high-yield synthetic routes
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Full spectroscopic characterization using advanced methods
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Evaluation of biological activity across diverse targets, particularly antimicrobial screening
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Investigation of structure-activity relationships through systematic derivative synthesis
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Exploration of potential applications in catalysis or materials science
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